2-Amino-3,5-difluoropyridine is a heterocyclic aromatic compound. This means it contains a ring structure with alternating carbon and nitrogen atoms, and it exhibits aromatic character due to its electron structure.
2-Amino-3,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula CHFN. It appears as a colorless solid and is soluble in various organic solvents. The compound features both amino and difluoromethyl groups, which significantly influence its chemical behavior and potential applications in organic synthesis and medicinal chemistry .
Currently, there's no documented research on the specific mechanism of action of 2-amino-3,5-difluoropyridine in any biological system.
The synthesis of 2-amino-3,5-difluoropyridine typically involves fluorination of pyridine derivatives. A common method is the Baltz-Schiemann reaction, which includes:
Industrial production often mirrors these synthetic routes but emphasizes optimizing reaction conditions for higher yields and purity .
The applications of 2-amino-3,5-difluoropyridine span several fields:
Several compounds share structural similarities with 2-amino-3,5-difluoropyridine. Notable examples include:
Compound Name | Similarity Score |
---|---|
2,5-Difluoropyridine | 0.86 |
4-Amino-2,3,5,6-tetrafluoropyridine | 0.85 |
2,6-Diamino-3,5-difluoropyridine | 0.86 |
3,5-Difluoro-4-methylpyridin-2-amine | 0.85 |
2,4-Difluoropyrimidine | 0.79 |
What sets 2-amino-3,5-difluoropyridine apart from these compounds is its unique combination of both amino and difluoro substituents on the pyridine ring. This configuration enhances its stability and reactivity compared to other fluorinated pyridines and allows for further functionalization opportunities.
Irritant